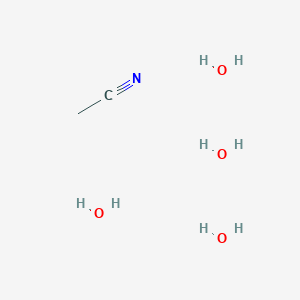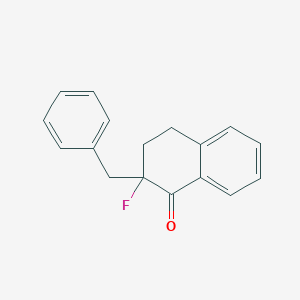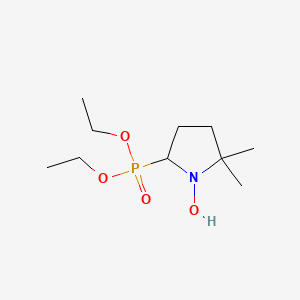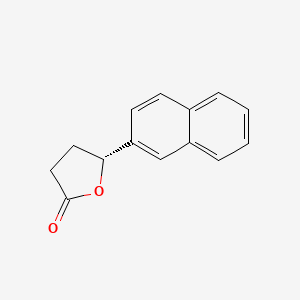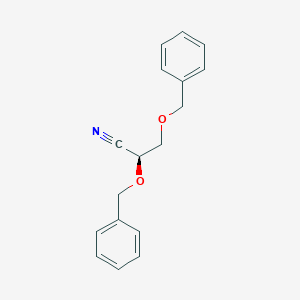
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach is the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of a carboxylate salt and an alkyl halide in an S_N2 reaction. This method requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base like sodium hydride to deprotonate the carboxylate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of heterogeneous catalysts, such as silica-supported acids, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Alkyl halides and nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 2,5-dimethylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2,5-dimethylcyclopent-1-ene-1-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism by which ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A more complex ester with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
189232-12-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
ethyl (5R)-2,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-12-10(11)9-7(2)5-6-8(9)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
RINLPFWDXPUWMB-SSDOTTSWSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(CC[C@H]1C)C |
Kanonische SMILES |
CCOC(=O)C1=C(CCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
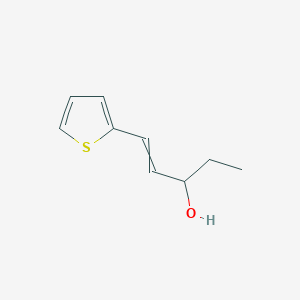
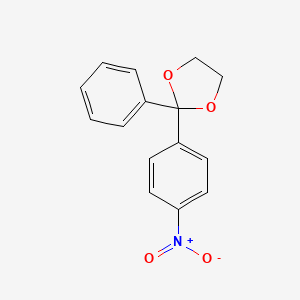
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
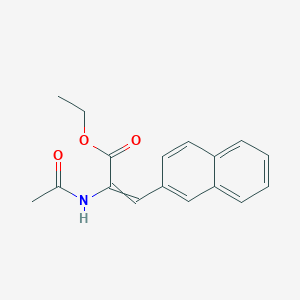

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
